An In-depth Technical Guide to the Chemical Properties of 1,1,2,2-Tetrafluoropropane (HFC-254cb)
An In-depth Technical Guide to the Chemical Properties of 1,1,2,2-Tetrafluoropropane (HFC-254cb)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 1,1,2,2-Tetrafluoropropane, also known as HFC-254cb. As a member of the hydrofluorocarbon (HFC) family, this compound's unique fluorine substitution pattern imparts distinct characteristics relevant to its stability, reactivity, and potential applications as a chemical intermediate. This document synthesizes available data on its physicochemical properties, spectroscopic profile, reactivity, and safety considerations. In response to identified gaps in publicly available data, this guide includes a plausible synthesis pathway and a detailed experimental protocol for assessing its thermal stability via Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS). The content is structured to provide both foundational knowledge and practical, field-proven insights for professionals in chemical research and development.
Introduction to 1,1,2,2-Tetrafluoropropane
1,1,2,2-Tetrafluoropropane (CAS No. 40723-63-5) is a fluorinated hydrocarbon with the chemical formula C₃H₄F₄. The strategic placement of four fluorine atoms on the first and second carbon atoms of the propane backbone creates a molecule with significant polarity and chemical attributes distinct from its isomers. Fluorinated organic compounds are of immense interest in pharmaceutical and materials science due to the ability of fluorine to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Understanding the foundational chemical properties of building blocks like HFC-254cb is therefore critical for its effective use in the synthesis of more complex molecules and for ensuring safe handling and storage. This guide serves as a core technical resource, consolidating known data and providing expert-driven protocols for its further investigation.
Molecular Structure and Identification
The defining feature of 1,1,2,2-Tetrafluoropropane is the vicinal difluoro groups on the C1 and C2 carbons, with a methyl group at the C3 position. This arrangement results in a chiral center at the C2 carbon.
Caption: Molecular structure of 1,1,2,2-Tetrafluoropropane (HFC-254cb).
Physicochemical Properties
Quantitative data for 1,1,2,2-Tetrafluoropropane is sparse and contains notable discrepancies in publicly available sources. The following table summarizes known identifiers and physical properties, including a critical evaluation of conflicting data points. For context, properties of other tetrafluoropropane isomers are included.
| Property | Value for 1,1,2,2-Tetrafluoropropane | Reference |
| CAS Number | 40723-63-5 | [1][2] |
| Molecular Formula | C₃H₄F₄ | [1][2][3] |
| Molecular Weight | 116.06 g/mol | [2][3] |
| Physical Form | Colorless, liquefied gas | [1][3] |
| Boiling Point | -56 °C (Note: This value is considered anomalous) | [3] |
| Vapor Pressure | 1.9 mmHg at 20 °C (Note: This value is inconsistent with the reported boiling point) | [3] |
Expert Analysis of Physical Data: The reported boiling point of -56 °C is highly suspect.[3] A compound with this boiling point would exist as a gas at standard temperature and pressure, and its vapor pressure at 20 °C would be significantly higher than 1 atmosphere, not 1.9 mmHg.[3] This suggests a likely data entry error in the source. For comparison, its isomers exhibit much higher boiling points:
| Isomer | Boiling Point (°C) | Reference |
| 1,1,1,2-Tetrafluoropropane | 4.44 (estimate) | [4] |
| 1,1,1,3-Tetrafluoropropane | 13.2 | [5] |
| 1,2,2,3-Tetrafluoropropane | 29.0 - 30.0 | [6] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of HFC-254cb.
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Mass Spectrometry: The electron ionization mass spectrum is available through the NIST Chemistry WebBook.[2] The fragmentation pattern provides key information about the molecule's structure, with characteristic losses of fluorine, hydrogen fluoride (HF), and small fluorinated carbon fragments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated compounds. The spectrum for 1,1,2,2-Tetrafluoropropane would be expected to show distinct signals for the non-equivalent fluorine atoms on C1 and C2, with complex splitting patterns due to F-F and H-F coupling.
Chemical Reactivity and Stability
5.1 General Stability and Incompatibilities Under normal laboratory conditions, 1,1,2,2-Tetrafluoropropane is a stable compound.[1] However, its reactivity profile is dictated by the C-F and C-H bonds. It is incompatible with and should be kept away from:
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Strong oxidizing agents [1]
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Strong bases [1]
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Alkali metals and finely divided active metals (e.g., Al, Mg, Zn) [1]
Violent reactions can occur with these materials.[7]
5.2 Thermal Decomposition At elevated temperatures, HFC-254cb will decompose. The primary hazardous decomposition products are highly corrosive and toxic hydrogen fluoride (HF) and carbon oxides (CO, CO₂).[1] This decomposition pathway is a critical safety consideration, particularly in applications involving heat or in the event of a fire.
5.3 Potential Reactivity As a partially fluorinated alkane, HFC-254cb can serve as a precursor in organic synthesis. One documented reaction pathway is epoxide formation.[3] The presence of C-H bonds allows for potential functionalization through radical or other substitution reactions, making it a potentially valuable, though underutilized, synthetic building block.
Proposed Synthesis Pathway
While specific industrial synthesis routes for 1,1,2,2-Tetrafluoropropane are not widely published, a plausible laboratory-scale synthesis can be proposed based on established organofluorine chemistry. One logical approach is the hydrofluorination of a suitable fluorinated propene, such as 2,3,3-trifluoro-1-propene.
Caption: Proposed synthesis of HFC-254cb via catalytic hydrofluorination.
Causality and Justification: The addition of hydrogen fluoride across a carbon-carbon double bond is a fundamental reaction in fluorochemistry. The reaction is typically catalyzed by a Lewis acid (such as antimony pentafluoride) or other metal fluorides to facilitate the electrophilic addition of HF to the alkene. The regioselectivity of the addition would be a key factor to control in order to maximize the yield of the desired 1,1,2,2-isomer.
Investigative Protocol: Thermal Stability Analysis by TGA-MS
To authoritatively characterize the thermal decomposition profile of HFC-254cb, a combined Thermogravimetric Analysis and Mass Spectrometry (TGA-MS) approach is recommended. This protocol provides a self-validating system by simultaneously measuring mass loss and identifying the evolved gaseous products.
Objective: To determine the onset temperature of thermal decomposition for 1,1,2,2-Tetrafluoropropane and to identify its primary decomposition products under an inert atmosphere.
Caption: Experimental workflow for TGA-MS analysis of HFC-254cb.
Step-by-Step Methodology:
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Instrumentation Setup and Calibration:
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Calibrate the TGA balance and temperature sensor using certified standards.
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Calibrate the mass spectrometer (MS) using a standard calibration gas to ensure accurate mass-to-charge (m/z) assignment.
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Rationale: Accurate calibration is the foundation of trustworthy and reproducible data.
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Sample Preparation and Loading:
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As HFC-254cb is a liquefied gas, a high-pressure TGA system or a specialized gas dosing apparatus is required.
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Introduce a precise amount of the gaseous sample into the TGA furnace under an inert atmosphere (e.g., Helium or Argon) at a controlled flow rate.
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Rationale: An inert atmosphere ensures that the observed decomposition is due to thermal instability alone, not oxidation. Precise sample delivery is key to quantitative analysis.
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-
Thermal Program:
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Equilibrate the sample at a starting temperature of 30 °C for 10-15 minutes to establish a stable baseline.
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Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
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Rationale: A linear heating rate provides consistent data for kinetic analysis. The temperature range is selected to cover the potential decomposition region for fluorinated alkanes.
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-
Evolved Gas Analysis (EGA):
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Continuously transfer the evolved gases from the TGA furnace to the MS ion source via a heated transfer line.
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Monitor the MS for characteristic m/z values corresponding to expected decomposition products, such as HF (m/z 20), CO (m/z 28), CO₂ (m/z 44), and various CₓHᵧFₙ fragments.
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Rationale: The heated transfer line prevents condensation of decomposition products. Real-time MS monitoring allows for the direct correlation of specific gas evolution with mass loss events.
-
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Data Interpretation:
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Analyze the TGA curve to identify the onset temperature of mass loss, defined as the temperature at which a significant deviation from the baseline occurs.
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Correlate the temperature of mass loss from the TGA with the appearance of specific ion currents in the MS data to confirm the identity of the evolved products.
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Safety and Handling
1,1,2,2-Tetrafluoropropane presents several physical and health hazards that require stringent safety protocols.[1]
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Flammability: It is classified as a flammable gas and may form explosive mixtures with air. Keep away from all ignition sources, including heat, sparks, open flames, and static discharge. Use only non-sparking tools.[1]
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Gas Under Pressure: The compound is a liquefied gas and is supplied in cylinders under pressure. Containers may explode if heated. Cylinders must be secured and protected from physical damage. Do not expose to temperatures exceeding 50 °C.[1]
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Health Hazards:
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Asphyxiation: As a gas heavier than air, it can displace oxygen in confined spaces, leading to rapid suffocation.[1]
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Irritation: It is a skin and eye irritant. Inhalation may cause respiratory tract irritation, drowsiness, or dizziness.[1]
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Frostbite: Direct contact with the evaporating liquid can cause severe cold burns and frostbite.[1]
-
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (cold-insulating gloves when handling the liquid), and appropriate respiratory protection in areas with inadequate ventilation.[1]
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[1]
Applications and Future Outlook
The primary documented use for 1,1,2,2-Tetrafluoropropane is as an intermediate in chemical synthesis and for scientific research.[1][3] While specific large-scale applications have not been identified for this particular isomer, its structure is relevant to several areas:
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Pharmaceutical Synthesis: As a chiral, fluorinated building block, it holds potential for the synthesis of novel drug candidates where the tetrafluoropropyl moiety can be used to tune physicochemical properties.
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Materials Science: Fluorinated alkanes are precursors to polymers, refrigerants, and blowing agents. While HFC-254cb itself is flammable, it could be a monomer or intermediate in the production of specialized fluoropolymers.
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Agrochemicals: The introduction of fluorine is a common strategy in the development of modern pesticides and herbicides.
Further research is required to fully explore the synthetic utility and potential applications of this specific isomer.
Conclusion
1,1,2,2-Tetrafluoropropane is a structurally interesting member of the HFC family whose chemical properties are not yet fully characterized in public literature. It is a flammable, liquefied gas that is stable under normal conditions but decomposes to hazardous products at high temperatures. Significant discrepancies in reported physical data, particularly its boiling point, highlight the need for careful experimental verification. This guide provides a consolidated overview of its known properties, safety hazards, and a robust framework for its further investigation, empowering researchers to handle and utilize this compound safely and effectively in their development efforts.
References
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1,1,1,2-Tetrafluoropropane. LookChem. [Link]
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Propane, 1,1,2,2-tetrafluoro-. NIST Chemistry WebBook. [Link]
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1,1,1,3-tetrafluoropropane. Chemsrc. [Link]
-
Propane, 1,2,2,3-tetrafluoro-. NIST Chemistry WebBook. [Link]
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- 4. Cas 421-48-7,1,1,1,2-Tetrafluoropropane | lookchem [lookchem.com]
- 5. 1,1,1,3-tetrafluoropropane | CAS#:460-36-6 | Chemsrc [chemsrc.com]
- 6. 1,2,2,3-tetrafluoropropane [webbook.nist.gov]
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